Cas no 1082811-22-0 (1-{6-chloroimidazo1,2-apyridin-2-yl}ethan-1-amine)

1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a heterocyclic organic compound featuring an imidazopyridine core with a chloro substituent at the 6-position and an aminoethyl functional group at the 2-position. This structure imparts significant versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of bioactive molecules. Its rigid fused-ring system enhances binding affinity in target interactions, while the reactive amine group allows for further derivatization. The chloro substituent offers additional reactivity for cross-coupling reactions, making it valuable in medicinal chemistry for developing novel therapeutics. High purity and stability under standard conditions ensure reliable performance in synthetic workflows.
1-{6-chloroimidazo1,2-apyridin-2-yl}ethan-1-amine structure
1082811-22-0 structure
Product name:1-{6-chloroimidazo1,2-apyridin-2-yl}ethan-1-amine
CAS No:1082811-22-0
MF:C9H10ClN3
MW:195.648800373077
CID:5750189
PubChem ID:55270235

1-{6-chloroimidazo1,2-apyridin-2-yl}ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1082811-22-0
    • AKOS006319139
    • EN300-1983960
    • 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
    • 1-{6-chloroimidazo1,2-apyridin-2-yl}ethan-1-amine
    • Inchi: 1S/C9H10ClN3/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8/h2-6H,11H2,1H3
    • InChI Key: TWHXJACSCQDSAD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=NC(=CN2C=1)C(C)N

Computed Properties

  • Exact Mass: 195.0563250g/mol
  • Monoisotopic Mass: 195.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.3Ų
  • XLogP3: 1.7

1-{6-chloroimidazo1,2-apyridin-2-yl}ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1983960-0.25g
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
1082811-22-0
0.25g
$1315.0 2023-09-16
Enamine
EN300-1983960-2.5g
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
1082811-22-0
2.5g
$2800.0 2023-09-16
Enamine
EN300-1983960-1.0g
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
1082811-22-0
1g
$1429.0 2023-06-03
Enamine
EN300-1983960-0.1g
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
1082811-22-0
0.1g
$1257.0 2023-09-16
Enamine
EN300-1983960-10g
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
1082811-22-0
10g
$6144.0 2023-09-16
Enamine
EN300-1983960-0.05g
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
1082811-22-0
0.05g
$1200.0 2023-09-16
Enamine
EN300-1983960-0.5g
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
1082811-22-0
0.5g
$1372.0 2023-09-16
Enamine
EN300-1983960-10.0g
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
1082811-22-0
10g
$6144.0 2023-06-03
Enamine
EN300-1983960-5.0g
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
1082811-22-0
5g
$4143.0 2023-06-03
Enamine
EN300-1983960-1g
1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
1082811-22-0
1g
$1429.0 2023-09-16

1-{6-chloroimidazo1,2-apyridin-2-yl}ethan-1-amine Related Literature

Additional information on 1-{6-chloroimidazo1,2-apyridin-2-yl}ethan-1-amine

Comprehensive Overview of 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS No. 1082811-22-0)

1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS No. 1082811-22-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its imidazo[1,2-a]pyridine core, is a key intermediate in the synthesis of bioactive molecules. Its unique structural features, including the 6-chloro substitution and the ethan-1-amine side chain, make it a versatile building block for drug discovery and development.

The growing interest in imidazo[1,2-a]pyridine derivatives stems from their broad-spectrum biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. Researchers are particularly intrigued by the potential of 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine to serve as a precursor for novel therapeutics targeting infectious diseases and chronic conditions. Its CAS No. 1082811-22-0 is frequently searched in scientific databases, reflecting its relevance in modern medicinal chemistry.

In the context of green chemistry and sustainable synthesis, 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine has been explored for its compatibility with eco-friendly catalytic systems. Recent studies highlight its role in atom-efficient reactions, aligning with the global push for environmentally benign chemical processes. This aspect resonates with researchers and industries aiming to reduce their carbon footprint while maintaining high synthetic efficiency.

The compound's structural analogs have shown promise in addressing drug-resistant pathogens, a pressing concern in healthcare. As antibiotic resistance continues to rise, the scientific community is actively investigating imidazo[1,2-a]pyridine-based scaffolds for their potential to overcome microbial resistance mechanisms. This has led to increased scrutiny of CAS No. 1082811-22-0 in academic and industrial research settings.

From a computational chemistry perspective, 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine serves as an excellent case study for molecular modeling and QSAR (Quantitative Structure-Activity Relationship) analyses. Its well-defined structure allows for precise predictions of physicochemical properties and binding affinities, making it a valuable tool for in silico drug design.

The compound's stability under various pH conditions and its solubility profile have been subjects of recent investigations, particularly for formulation development. These studies are crucial for translating laboratory-scale synthesis into commercially viable production processes, addressing common queries about scale-up challenges associated with specialized intermediates like CAS No. 1082811-22-0.

In the field of material science, derivatives of 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine have shown potential applications in organic electronics. The conjugated system of the imidazo[1,2-a]pyridine ring offers interesting electronic properties that could be exploited in optoelectronic devices, connecting pharmaceutical chemistry with advanced materials research.

Analytical chemists have developed sophisticated HPLC and LC-MS methods for the precise quantification of 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine in complex matrices. These techniques are essential for quality control in manufacturing processes and for monitoring the compound's stability during storage, addressing frequent questions about analytical method development for such specialized molecules.

The patent landscape surrounding imidazo[1,2-a]pyridine derivatives reveals growing commercial interest in compounds like 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine. Recent filings demonstrate applications ranging from central nervous system disorders to metabolic diseases, highlighting the compound's therapeutic versatility and the importance of CAS No. 1082811-22-0 in intellectual property considerations.

As research continues to uncover new applications for 1-{6-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, its role in precision medicine and targeted therapies becomes increasingly apparent. The compound's ability to serve as a molecular scaffold for diverse pharmacological activities ensures its continued relevance in the evolving landscape of drug discovery and development.

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